Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate
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Overview
Description
Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate is a chemical compound with a complex structure that includes a picolinate core substituted with chlorine atoms and a 2-methylbenzylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate typically involves multiple steps. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other picolinate derivatives such as:
Halauxifen-methyl: A picolinate herbicide with a similar structural skeleton.
Florpyrauxifen-benzyl: Another picolinate herbicide with unique substituents.
Uniqueness
Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a 2-methylbenzylamino group differentiates it from other picolinate derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14Cl2N2O2 |
---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
methyl 3,6-dichloro-4-[(2-methylphenyl)methylamino]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-5-3-4-6-10(9)8-18-11-7-12(16)19-14(13(11)17)15(20)21-2/h3-7H,8H2,1-2H3,(H,18,19) |
InChI Key |
FAAPSBYGMBUKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC2=CC(=NC(=C2Cl)C(=O)OC)Cl |
Origin of Product |
United States |
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